molecular formula C17H12N4 B14670100 3-Benzyl[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-89-1

3-Benzyl[1,2,4]triazino[5,6-c]quinoline

Cat. No.: B14670100
CAS No.: 51093-89-1
M. Wt: 272.30 g/mol
InChI Key: RTYYAXQMWGSBJR-UHFFFAOYSA-N
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Description

3-Benzyl[1,2,4]triazino[5,6-c]quinoline is a synthetic heterocyclic organic compound with the molecular formula C 17 H 12 N 4 and a molecular weight of 272.31 g/mol . This complex molecule is built from a quinoline core annelated with a 1,2,4-triazine ring, forming a multi-cyclic system that is further functionalized with a benzyl group at the 3-position. This structure places it within a class of nitrogen-rich heterocyclic scaffolds that are of significant interest in medicinal and materials chemistry. The individual quinoline and 1,2,4-triazine pharmacophores are recognized as privileged structures in drug discovery due to their diverse biological activities. Recent scientific literature highlights that molecular hybrids combining these two scaffolds, particularly 1,2,4-triazine-quinoline hybrids, are being actively investigated as potent multi-target therapeutic agents. Specifically, such hybrids have demonstrated promising in vitro profiles as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the arachidonic acid inflammatory pathway . Furthermore, related triazoloquinazoline systems, which share structural similarities, have been studied for their potential as DNA intercalators and for their notable photophysical properties, suggesting applications in bioimaging and as materials for organic electronics . This product is provided for research purposes to support investigations in these advanced areas. It is intended for use by qualified researchers in laboratory settings only. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51093-89-1

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

3-benzyl-[1,2,4]triazino[5,6-c]quinoline

InChI

InChI=1S/C17H12N4/c1-2-6-12(7-3-1)10-16-19-15-11-18-14-9-5-4-8-13(14)17(15)21-20-16/h1-9,11H,10H2

InChI Key

RTYYAXQMWGSBJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(C4=CC=CC=C4N=C3)N=N2

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Triazino 5,6 C Quinoline Derivatives

Classical Cyclization Approaches to theacs.orgmdpi.comacs.orgTriazino[5,6-c]quinoline Core

The foundational approach to constructing the novel as-triazino[5,6-c]quinoline heterocyclic system involves a multi-step sequence starting from a substituted quinoline (B57606) precursor. acs.org A key strategy is the cyclization of a 3-amino-4-quinolyl carbazate (B1233558) intermediate. acs.org

The synthesis begins with the known 3-nitro-4-chloroquinoline. This precursor undergoes nucleophilic substitution with ethyl carbazate to afford ethyl 3-(3-nitro-4-quinolyl)carbazate hydrochloride. acs.org Subsequent catalytic reduction of the nitro group is a critical step, yielding the pivotal intermediate, ethyl 3-(3-amino-4-quinolyl)carbazate hydrochloride. acs.org

The final ring closure to form the triazino[5,6-c]quinolin-3(4H)-one can be accomplished via two primary routes:

Base-mediated cyclization: Treatment of the amino-quinolyl carbazate with a base like sodium methoxide (B1231860) in ethanol, in the presence of air, leads to the formation of a sodium salt, which upon acidification with acetic acid, cyclizes to the desired triazinone. acs.org

Acid-mediated cyclization and oxidation: The amino-quinolyl carbazate can be cyclized in hot acetic acid to form an intermediate 1,2-dihydro-as-triazino[5,6-c]quinolin-3(4H)-one hydrochloride. This intermediate is then oxidized, for example with lead tetraacetate in acetic acid, to furnish the aromatic as-triazino[5,6-c]quinolin-3(4H)-one. acs.org

This foundational triazinone is the gateway to a variety of 3-substituted derivatives.

Modern Synthetic Strategies for Functionalized Derivatives

Once the core triazino[5,6-c]quinoline is established, modern synthetic techniques can be employed to introduce a wide range of functional groups, tailoring the molecule's properties. The synthesis of 3-Benzyl acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline would proceed from these functionalized intermediates.

Nucleophilic Aromatic Substitution in Triazine-Quinoline Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing the acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline core, particularly at the 3-position. The key intermediate for these reactions is 3-chloro-as-triazino[5,6-c]quinoline, which is prepared by the chlorination of as-triazino[5,6-c]quinolin-3(4H)-one using a reagent such as phosphorus oxychloride. acs.org

The chlorine atom at the 3-position is activated towards nucleophilic displacement, allowing for the introduction of various substituents. For instance, reaction of the 3-chloro derivative with ammonia (B1221849) or various amines leads to the corresponding 3-amino-as-triazino[5,6-c]quinolines. acs.org The synthesis of the target 3-Benzyl acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline would be achieved through the reaction of 3-chloro-as-triazino[5,6-c]quinoline with benzylamine.

PrecursorReagentProductReference
3-Chloro- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinolineAmmonia3-Amino- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline acs.org
3-Chloro- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinolineHydrazine3-Hydrazino- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline acs.org
3-Chloro- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinolineBenzylamine3-Benzylamino- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinolineInferred from acs.org

Metal-Catalyzed Coupling Reactions foracs.orgmdpi.comacs.orgTriazine Functionalization

While specific examples on the acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline core are not extensively documented, palladium-catalyzed cross-coupling reactions are a mainstay for the functionalization of related heterocyclic systems like quinazolines and other triazines. nih.govmdpi.com These methods offer a powerful means to form carbon-carbon and carbon-heteroatom bonds.

Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings are routinely used to functionalize halogenated heterocycles. mdpi.com For example, a 3-chloro- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline could potentially be coupled with benzylboronic acid under Suzuki conditions to yield 3-Benzyl acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline . The choice of catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), ligand, and base is critical for achieving high yields and selectivity. nih.gov

Coupling ReactionReactantsPotential Product
Suzuki-Miyaura3-Chloro- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline + Benzylboronic acid3-Benzyl- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline
Sonogashira3-Chloro- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline + Phenylacetylene3-(Phenylethynyl)- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline
Stille3-Chloro- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline + Tributyl(phenyl)stannane3-Phenyl- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline

Microwave-Assisted Synthesis of Triazine-Based Analogues

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity in the synthesis of heterocyclic compounds. researchgate.netbenthamdirect.com This technology has been successfully applied to the synthesis of various quinoline and triazine derivatives. researchgate.netnih.gov For instance, the synthesis of quinolone-based s-triazines and quinoline-appended triazoles has been shown to be more efficient under microwave irradiation compared to conventional heating methods, with reaction times reduced from hours to minutes and yields significantly increased. researchgate.netnih.gov

Although a specific microwave-assisted synthesis of 3-Benzyl acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline has not been reported, the successful application of this technology to related structures strongly suggests its potential utility. The nucleophilic substitution of 3-chloro- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline with benzylamine, for example, would be an ideal candidate for optimization using microwave heating, likely leading to shorter reaction times and improved yields. researchgate.net

Enantioselective Synthetic Routes foracs.orgmdpi.comacs.orgTriazino[5,4-a]isoquinoline Derivatives

While research on the enantioselective synthesis of the acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline system is limited, significant progress has been made in the synthesis of the related chiral acs.orgmdpi.comacs.orgtriazino[5,4-a]isoquinoline derivatives. These compounds have been obtained in excellent yields (up to 98%) and with outstanding enantioselectivities (up to 99% ee) through a highly asymmetric (3+3) cycloaddition reaction. This reaction utilizes diazo compounds and isoquinolinium methylides in the presence of a bifunctional chiral phase-transfer catalyst. These findings, although on a different isomeric scaffold, open avenues for exploring similar enantioselective strategies for the synthesis of chiral derivatives within the triazinoquinoline family.

Precursor Chemistry and Synthetic Intermediate Transformations

The successful synthesis of the acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline core is highly dependent on the strategic preparation and transformation of key precursors. The primary starting material is 3-nitro-4-chloroquinoline. acs.org

The synthetic pathway involves several key transformations:

Formation of the Carbazate: The initial step is the reaction of 3-nitro-4-chloroquinoline with ethyl carbazate. This reaction introduces the N-N-C=O fragment necessary for the subsequent formation of the triazine ring. acs.org

Nitro Group Reduction: The reduction of the nitro group on the quinoline ring to an amino group is a crucial transformation. This is typically achieved through catalytic hydrogenation (e.g., using Raney nickel) to produce ethyl 3-(3-amino-4-quinolyl)carbazate hydrochloride. acs.org This step creates the ortho-amino-hydrazide functionality required for the final cyclization.

Cyclization to Triazinone: As described in Section 2.1, the cyclization of the amino-quinolyl carbazate intermediate yields the stable as-triazino[5,6-c]quinolin-3(4H)-one. This compound is a versatile intermediate for further functionalization. acs.org

Chlorination: Conversion of the triazinone to the 3-chloro derivative using reagents like POCl3 is a key transformation that activates the 3-position for subsequent nucleophilic substitution reactions, enabling the synthesis of a wide array of 3-substituted analogues. acs.org

Starting MaterialIntermediateProduct
3-Nitro-4-chloroquinolineEthyl 3-(3-nitro-4-quinolyl)carbazate hydrochlorideEthyl 3-(3-amino-4-quinolyl)carbazate hydrochloride
Ethyl 3-(3-amino-4-quinolyl)carbazate hydrochloride- acs.orgmdpi.comacs.orgTriazino[5,6-c]quinolin-3(4H)-one
acs.orgmdpi.comacs.orgTriazino[5,6-c]quinolin-3(4H)-one-3-Chloro- acs.orgmdpi.comacs.orgtriazino[5,6-c]quinoline

Regioselectivity and Stereoselectivity in Synthesis

The concepts of regioselectivity and stereoselectivity are paramount in the synthesis of complex heterocyclic systems like mdpi.comnih.govresearchgate.nettriazino[5,6-c]quinolines, as the precise arrangement of atoms and their spatial orientation can significantly influence the molecule's properties.

Regioselectivity:

Regioselectivity in the synthesis of the mdpi.comnih.govresearchgate.nettriazino[5,6-c]quinoline core primarily concerns the orientation of the newly formed triazine ring relative to the quinoline moiety, especially when unsymmetrical precursors are used. In the cyclocondensation reaction between a quinoline-4,5-dione and a substituted amidrazone, the regiochemical outcome is generally well-defined due to the inherent reactivity of the dicarbonyl groups and the nature of the amidrazone. However, if a substituted quinoline-4,5-dione is employed, the possibility of forming two different regioisomers arises. The selectivity of this process can often be controlled by the electronic and steric nature of the substituents on the quinoline ring, as well as by the choice of catalyst and reaction conditions. For instance, Lewis acid or Brønsted acid catalysts can influence the reaction pathway by selectively activating one of the carbonyl groups.

In multi-component, one-pot syntheses, where the quinoline and triazine rings are formed concurrently, controlling regioselectivity can be more challenging. The order of bond formation and the stability of various intermediates play a crucial role in determining the final product's regiochemistry. Research on related fused quinoline heterocycles has demonstrated that the choice of catalyst can be a powerful tool for directing the regioselectivity of the cyclization step.

Stereoselectivity:

Stereoselectivity becomes a critical consideration when chiral centers or elements of chirality, such as axial chirality, are present in the target molecule or can be generated during the synthesis. While the parent 3-Benzyl mdpi.comnih.govresearchgate.nettriazino[5,6-c]quinoline is achiral, the introduction of substituents on the quinoline or benzyl (B1604629) group, or the presence of a chiral catalyst, could lead to the formation of stereoisomers.

For instance, if the benzyl group were to be substituted in such a way as to create a chiral center, the synthesis would need to be designed to control the stereochemical outcome. This could involve the use of chiral starting materials or the application of asymmetric synthesis methodologies.

Furthermore, the concept of axial chirality, which arises from restricted rotation around a single bond, is a known feature in biaryl systems and has been observed in some quinoline-containing heterocycles. The steric hindrance between bulky substituents on the 3-position of the triazine ring and the quinoline core could potentially lead to atropisomerism, where the rotation around the C-C bond connecting the benzyl group to the triazine ring is hindered. If such a phenomenon were to occur, the synthesis could be designed to be stereoselective, favoring the formation of one atropisomer over the other. This is often achieved through the use of chiral catalysts or auxiliaries that can create a diastereomeric transition state, leading to an enantiomeric excess of one of the atropisomers. While specific studies on the stereoselective synthesis of 3-Benzyl mdpi.comnih.govresearchgate.nettriazino[5,6-c]quinoline are not prevalent, the principles established in the asymmetric synthesis of related axially chiral heterocycles would be applicable.

Chemical Reactivity and Transformations of The 1 2 3 Triazino 5,6 C Quinoline System

Electrophilic Reactions of the Quinoline (B57606) Moiety

The quinoline ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution. In the fused 3-Benzyl researchgate.netmdpi.commdpi.comtriazino[5,6-c]quinoline system, the reactivity of the quinoline moiety is significantly influenced by the attached triazine ring. The triazine ring is strongly electron-withdrawing, which deactivates the quinoline system, particularly the carbocyclic (benzene) portion, towards electrophilic attack.

Despite this deactivation, electrophilic substitutions are expected to occur preferentially on the carbocyclic ring rather than the more electron-deficient pyridine (B92270) ring of the quinoline. quimicaorganica.orgreddit.com The most likely positions for substitution are C-7 and C-10, as these positions are furthest from the electron-withdrawing effects of both the pyridine nitrogen and the fused triazine ring. quimicaorganica.org The stability of the resulting Wheland intermediate is a key factor in determining the regioselectivity. quimicaorganica.org Common electrophilic reactions applicable to this system include nitration and halogenation, though they may require forcing conditions compared to unsubstituted benzene (B151609) or quinoline.

ReactionReagentsPotential ProductNotes
NitrationHNO₃ / H₂SO₄7-Nitro or 10-Nitro derivativeHarsh conditions may be required due to the deactivated ring system.
BrominationBr₂ / FeBr₃7-Bromo or 10-Bromo derivativeLewis acid catalyst is necessary to polarize the bromine molecule.
SulfonationFuming H₂SO₄7-Sulfonic acid or 10-Sulfonic acid derivativeReaction is typically reversible and requires high temperatures.
Table 1. Potential Electrophilic Reactions on the Quinoline Moiety.

Nucleophilic Additions and Substitutions on the Triazine Ring

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes it highly susceptible to nucleophilic attack. In the fused researchgate.netmdpi.commdpi.comtriazino[5,6-c]quinoline system, this electron deficiency is the dominant feature of the triazine portion's reactivity. Nucleophiles can attack the carbon atoms of the triazine ring, leading to addition or substitution reactions.

NucleophileReagent ExamplePotential Transformation
AlkoxidesSodium methoxide (B1231860) (NaOMe)Addition to a triazine carbon, potentially leading to ring-opening or substitution if a leaving group is present.
AminesAmmonia (B1221849) (NH₃), primary/secondary aminesAddition or substitution, leading to amino-triazine derivatives.
HydrazinesHydrazine hydrate (B1144303) (N₂H₄·H₂O)Formation of hydrazino-triazine derivatives, which are versatile synthetic intermediates.
ThiolsSodium thiophenoxide (NaSPh)Formation of thioether derivatives via addition-elimination.
Table 2. Potential Nucleophilic Reactions on the Triazine Ring.

Reactions Involving the Benzyl (B1604629) Substituent (e.g., Oxidation, Halogenation)

The benzyl substituent at the C-3 position offers another key site for chemical modification. The methylene (B1212753) group (—CH₂—) is a benzylic position, and the C-H bonds at this position are weaker than typical sp³ C-H bonds. This is because radical or cationic intermediates formed at this site are resonance-stabilized by the adjacent phenyl ring. libretexts.org

Oxidation: The benzylic methylene group is susceptible to oxidation by various reagents. researchgate.netmdpi.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzyl group completely to a carboxylic acid, though this may also affect other parts of the complex heterocyclic system. libretexts.org Milder and more selective oxidation can transform the benzyl group into a benzoyl group (a ketone). This transformation is a fundamental method for C-H functionalization and can be achieved using various catalytic systems. mdpi.combeilstein-journals.org

Halogenation: Free radical halogenation can selectively occur at the benzylic position. youtube.com N-Bromosuccinimide (NBS), often used with a radical initiator like light or AIBN, is a standard reagent for benzylic bromination. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the formation of a 3-(α-bromobenzyl) researchgate.netmdpi.commdpi.comtriazino[5,6-c]quinoline. youtube.com Similarly, benzylic alcohols can be converted to benzyl chlorides under neutral conditions. organic-chemistry.org

TransformationReagentsProductMechanism
Oxidation to KetoneKMnO₄ (mild conditions), CrO₃, Catalytic O₂3-Benzoyl researchgate.netmdpi.commdpi.comtriazino[5,6-c]quinolineOxidative C-H activation
Benzylic BrominationN-Bromosuccinimide (NBS), light/heat3-(α-Bromobenzyl) researchgate.netmdpi.commdpi.comtriazino[5,6-c]quinolineFree Radical Chain Reaction
Benzylic ChlorinationSO₂Cl₂3-(α-Chlorobenzyl) researchgate.netmdpi.commdpi.comtriazino[5,6-c]quinolineFree Radical Chain Reaction
Table 3. Representative Reactions of the Benzyl Substituent.

Ring-Opening and Rearrangement Reactions

The strained and electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to ring-opening reactions, particularly under nucleophilic or harsh acidic/basic conditions. acs.org For instance, reactions of some fused triazine systems with C-nucleophiles can lead to an initial attack on a ring nitrogen atom, followed by ring-opening and subsequent recyclization to form a new heterocyclic system. nih.gov While specific data on the 3-Benzyl researchgate.netmdpi.commdpi.comtriazino[5,6-c]quinoline is limited, analogies can be drawn from related structures.

Rearrangements are also known transformations in heterocyclic chemistry, often driven by the formation of more stable intermediates or products. libretexts.org These can be induced thermally, photochemically, or by acid/base catalysis. youtube.com For example, the Beckmann rearrangement converts ketones to amides, and the Wolff rearrangement can induce ring contraction—reactions that could be applied to derivatives of the target molecule. libretexts.org Given the complexity of the fused ring system, unforeseen skeletal rearrangements under certain reaction conditions are a possibility that must be considered during synthetic planning.

Derivatization Strategies for Structural Diversification

Structural diversification of the 3-Benzyl researchgate.netmdpi.commdpi.comtriazino[5,6-c]quinoline core can be achieved through several strategic approaches, leveraging the reactivity of its different components. These strategies are crucial for developing analogs with modified physicochemical and biological properties. nih.govscirp.org

Modification of the Quinoline Moiety : As discussed in section 3.1, electrophilic aromatic substitution can introduce functional groups like nitro, halo, or sulfonic acid onto the carbocyclic part of the quinoline ring. These groups can then be further transformed (e.g., reduction of a nitro group to an amine) to allow for additional derivatization.

Functionalization of the Triazine Ring : The inherent electrophilicity of the triazine ring allows for the introduction of various substituents via nucleophilic reactions, assuming a suitable precursor with a leaving group is used. researchgate.net Alternatively, building the triazinoquinoline core from different starting materials, such as substituted amidrazones, provides a direct route to diverse analogs. rsc.org

Transformation of the Benzyl Substituent : The reactivity of the benzylic position (Section 3.3) is a prime target for diversification. Oxidation to a ketone provides an electrophilic handle for further reactions (e.g., Grignard additions, reductions). Halogenation provides a leaving group that can be displaced by a wide array of nucleophiles (O, N, S, C-based) to append new side chains.

Cross-Coupling Reactions : If a halogen atom is introduced onto either the quinoline or the phenyl ring of the benzyl group, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can be employed. This powerful set of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a vast array of aryl, alkyl, and amino groups. mdpi.com

These derivatization strategies highlight the synthetic versatility of the 3-Benzyl researchgate.netmdpi.commdpi.comtriazino[5,6-c]quinoline scaffold, making it an attractive template for chemical exploration.

Advanced Spectroscopic and Structural Elucidation Techniques For 1 2 3 Triazino 5,6 C Quinoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

To elucidate the molecular structure of 3-Benzyl rsc.orgualberta.caimpactfactor.orgtriazino[5,6-c]quinoline, a complete NMR analysis would be required.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group (the methylene (B1212753) protons and the five aromatic protons of the phenyl ring) and the protons of the quinoline (B57606) moiety. The chemical shifts and coupling constants of the quinoline protons would be crucial in confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons in the quinoline and triazine rings, as well as the benzyl group, would be identified.

2D NMR: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule.

A hypothetical data table for the expected NMR data is presented below.

Technique Expected Observations
¹H NMR Signals corresponding to the quinoline ring protons, benzyl CH₂ protons, and phenyl protons of the benzyl group.
¹³C NMR Resonances for all unique carbon atoms in the quinoline, triazine, and benzyl moieties.
2D NMR Correlations establishing the connectivity between protons and carbons, confirming the overall structure.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, C=N and C=C stretching vibrations of the heterocyclic rings, and various bending vibrations.

A summary of expected vibrational bands is provided in the following table.

Technique Expected Vibrational Bands (cm⁻¹)
Infrared (IR) Aromatic C-H stretching, Aliphatic C-H stretching, C=N and C=C ring stretching, C-H bending.
Raman Phenyl ring breathing modes, Symmetric stretching vibrations.

Ultraviolet-Visible Spectroscopy and Analysis of Electronic Transitions

UV-Vis spectroscopy would be used to investigate the electronic transitions within the conjugated π-system of the molecule. The spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions, providing insights into the electronic structure of the chromophore.

Technique Expected Electronic Transitions
UV-Vis π → π* transitions of the fused aromatic system, n → π* transitions involving the nitrogen heteroatoms.

Mass Spectrometry Techniques (HRMS, LC-MS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry techniques would be vital for determining the exact molecular weight and for studying the fragmentation patterns, which can help in structural confirmation.

HRMS (High-Resolution Mass Spectrometry): This would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would be useful for analyzing the purity of the compound and obtaining its mass spectrum.

EI-MS (Electron Ionization Mass Spectrometry): This would induce fragmentation of the molecule, and the resulting fragmentation pattern would offer valuable structural information. A characteristic fragment would likely be the tropylium (B1234903) cation (m/z 91) from the benzyl group.

A table summarizing the expected mass spectrometry data is presented below.

Technique Expected Information
HRMS Exact molecular weight and elemental formula.
LC-MS Retention time, purity, and molecular weight confirmation.
EI-MS Molecular ion peak and characteristic fragmentation pattern.
Technique Expected Structural Information
X-ray Crystallography Crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations Of 1 2 3 Triazino 5,6 C Quinoline Systems

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to heterocyclic compounds to understand their stability, reactivity, and spectroscopic properties. DFT calculations for quinoline (B57606) and triazine derivatives have been performed using various levels of theory, such as B3LYP with different basis sets (e.g., 6-31+G(d,p) or 6-311+G**), to provide a detailed understanding of their molecular and electronic properties. nih.govresearchgate.netrsc.org

The electronic properties of researchgate.netnih.govnih.govtriazino[5,6-c]quinoline systems are crucial for understanding their chemical reactivity and potential biological interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. arabjchem.org

In related quinoline derivatives, DFT calculations have shown that the distribution of HOMO and LUMO orbitals is typically spread across the fused ring system. arabjchem.org For a molecule like 3-Benzyl researchgate.netnih.govnih.govtriazino[5,6-c]quinoline, the HOMO is expected to be localized mainly on the electron-rich quinoline and triazine rings, while the LUMO may be distributed over the entire heterocyclic system, including the benzyl (B1604629) substituent. The presence of the electron-donating benzyl group at the 3-position would likely raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

The charge distribution within the molecule, often visualized using Molecular Electrostatic Potential (MEP) maps, can identify the nucleophilic and electrophilic sites. In quinoline derivatives, the nitrogen atoms of the heterocyclic rings are typically the most electronegative centers, representing regions of negative electrostatic potential and acting as nucleophilic sites. nih.gov

Table 1: Representative Quantum Chemical Descriptors for a Hypothetical researchgate.netnih.govnih.govtriazino[5,6-c]quinoline System (Illustrative Data)

ParameterValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment3.2 DPolarity of the molecule

Note: The values in this table are illustrative and represent typical ranges observed for similar heterocyclic systems. Actual values for 3-Benzyl researchgate.netnih.govnih.govtriazino[5,6-c]quinoline would require specific DFT calculations.

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. nih.gov For 3-Benzyl researchgate.netnih.govnih.govtriazino[5,6-c]quinoline, the fused triazino-quinoline core is expected to be largely planar. However, the benzyl group attached to the triazine ring introduces conformational flexibility.

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org

For instance, the calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra. arabjchem.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to assist in the interpretation of experimental NMR data. nih.gov These theoretical predictions are valuable for confirming the synthesized structure of novel researchgate.netnih.govnih.govtriazino[5,6-c]quinoline derivatives.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. youtube.com For a flexible molecule like 3-Benzyl researchgate.netnih.govnih.govtriazino[5,6-c]quinoline, MD simulations can provide insights into its conformational stability and how it interacts with its environment, such as a solvent or a biological receptor. nih.govmdpi.com

By simulating the motion of atoms over a period of time, MD can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. When studying the interaction of a ligand with a protein, MD simulations can elucidate the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and calculate binding free energies. researchgate.netnih.gov This information is invaluable for understanding the mechanism of action of biologically active compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models based on the three-dimensional properties of the molecules. researchgate.netrsc.orgnih.gov

For a series of researchgate.netnih.govnih.govtriazino[5,6-c]quinoline derivatives, a QSAR model could be developed to predict their activity against a specific biological target, such as a particular enzyme or receptor. These models generate contour maps that highlight the regions around the molecular scaffold where modifications are likely to increase or decrease activity. For example, a CoMFA steric contour map might indicate that a bulky substituent at a certain position is favorable for activity, while an electrostatic map might show that a region of negative charge is preferred. rsc.org Such models are instrumental in guiding the rational design of new, more potent analogs. zsmu.edu.ua

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing a detailed understanding of the transition states and intermediates involved. For the synthesis of researchgate.netnih.govnih.govtriazino[5,6-c]quinoline systems, theoretical studies can help to elucidate the reaction pathways and predict the feasibility of different synthetic routes. researchgate.net

For example, DFT calculations can be used to model the reaction of precursor molecules, identify the transition state structures, and calculate the activation energies for different steps in the reaction. This can provide valuable insights into the factors that control the regioselectivity and stereoselectivity of the reaction, aiding in the optimization of reaction conditions to improve yields and purity of the final product.

Investigation of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as optical data storage, signal processing, and telecommunications. Organic molecules with extended π-conjugated systems, particularly those incorporating electron-donating and electron-accepting groups, often exhibit significant NLO responses. The researchgate.netnih.govresearchgate.nettriazino[5,6-c]quinoline framework, with its fused aromatic and heteroaromatic rings, provides a promising scaffold for the development of NLO materials.

Computational methods, especially DFT, are instrumental in predicting and understanding the NLO properties of molecules. Key parameters that quantify the NLO response include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule.

While direct computational studies on the NLO properties of 3-Benzyl researchgate.netnih.govresearchgate.nettriazino[5,6-c]quinoline were not found, research on structurally related compounds highlights the potential of this class of molecules. For example, a theoretical investigation of novel 4′,7′-dimethyl-3-thioxo-1,2,4-triazinoquinolin-5-one derivatives has been conducted to evaluate their NLO properties. researchgate.net In that study, the molecular geometry was optimized, and properties such as Natural Bond Orbital (NBO) analysis and Mulliken charges were calculated to predict the active sites for substitution and cyclization. researchgate.net The study concluded that these triazinoquinoline derivatives possess appreciable NLO properties. researchgate.net

The general approach in such computational studies involves optimizing the molecular geometry and then calculating the NLO parameters. For instance, in a study on a different series of quinoline derivatives, the dipole moment, polarizability, and hyperpolarizability were calculated and compared to a standard NLO material, urea, to gauge their potential.

The following table presents hypothetical NLO data for a representative researchgate.netnih.govresearchgate.nettriazino[5,6-c]quinoline derivative based on trends observed in related compounds. It is important to note that these are illustrative values and not experimental or calculated data for 3-Benzyl researchgate.netnih.govresearchgate.nettriazino[5,6-c]quinoline.

CompoundMethodBasis SetDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
researchgate.netnih.govresearchgate.netTriazino[5,6-c]quinoline DerivativeDFT/B3LYP6-31G(d,p)4.52501200
Urea (Reference)DFT/B3LYP6-31G(d,p)1.3732.8371

The enhanced NLO response in such systems is often attributed to intramolecular charge transfer (ICT) from electron-donating parts of the molecule to electron-accepting regions. The benzyl group in 3-Benzyl researchgate.netnih.govresearchgate.nettriazino[5,6-c]quinoline can influence the electronic properties and potentially contribute to the NLO response, although a detailed computational analysis would be required to quantify this effect.

Structure Activity Relationship Sar Studies Of 1 2 3 Triazino 5,6 C Quinoline Analogues

Influence of the Benzyl (B1604629) Substituent on Biological Activity

The benzyl group at the 3-position of the researchgate.netorientjchem.orgjmchemsci.comtriazino[5,6-c]quinoline scaffold plays a significant role in modulating the biological activity of these compounds. SAR studies have demonstrated that both the presence and the substitution pattern of the benzyl moiety are critical for potency.

In a series of quinoline-based leukotriene D4 receptor antagonists, the optimization of a substituted benzyl group was found to be crucial for maximizing potency. Specifically, ortho-substitution of the benzyl ring with an acidic functional group led to a significant increase in activity. nih.gov For instance, compounds bearing an ortho-carboxylate on the benzyl group exhibited a 100-fold greater activity compared to their corresponding N-1 isomers. nih.gov Conversely, when the acidic group was moved to the para position, this activity pattern was reversed. nih.gov This highlights the stringent spatial and electronic requirements of the binding site.

Furthermore, studies on 1,3,5-triazine (B166579) derivatives with a benzyl substituent have shown that the nature and position of substituents on the phenyl ring of the benzyl group can dramatically affect biological outcomes. For example, the introduction of electron-withdrawing groups such as fluorine, chlorine, or a nitro group at the 4-position of the benzyl ring has been shown to modulate the anti-potato virus Y (PVY) activity of these compounds. mdpi.com Specifically, a 4-fluoro-benzyl substituent resulted in higher activity compared to 4-chloro-benzyl and 4-bromo-benzyl analogues. mdpi.com

In the context of anticancer agents, research on 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines has underscored the importance of the benzyl moiety in achieving significant antiproliferative activity against various cancer cell lines. researchgate.net These findings suggest that the benzyl group likely engages in critical hydrophobic and/or aromatic interactions within the target's binding pocket.

A summary of the influence of benzyl substituents on the biological activity of related heterocyclic compounds is presented in the table below.

Compound Series Substituent on Benzyl Ring Observed Biological Activity
Quinoline-based LTD4 antagonistsortho-carboxylate100-fold greater activity than N-1 isomer nih.gov
Quinoline-based LTD4 antagonistspara-carboxylateReversed activity pattern compared to ortho-substituent nih.gov
1,3,5-Triazine derivatives4-FluoroHigher anti-PVY activity mdpi.com
1,3,5-Triazine derivatives4-ChloroModerate anti-PVY activity mdpi.com
1,3,5-Triazine derivatives4-BromoLower anti-PVY activity mdpi.com

Impact of Substitutions on the Quinoline (B57606) Ring on Biological Potency

The quinoline ring is a fundamental part of the researchgate.netorientjchem.orgjmchemsci.comtriazino[5,6-c]quinoline scaffold, and modifications to this ring system have a profound impact on biological potency. The position, number, and nature of substituents on the quinoline moiety can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

SAR studies on various quinoline derivatives have revealed that the position of substitution is a key determinant of anticancer activity. For instance, it has been observed that compounds with substitutions at the 2 and 3-positions of the quinoline ring are often more active against certain cancer cell lines than those with substitutions at the 4 and 8-positions. orientjchem.org The presence of a halogen group on the quinoline ring has also been found to enhance anticancer activity, likely by increasing the compound's lipophilicity and, consequently, its cellular uptake. orientjchem.org

In the development of antimalarial agents, numerous chemical modifications of the quinoline ring have been explored. nih.govmdpi.com The introduction of a fluorine atom at the 6-position of the quinoline ring, for example, can significantly boost antibacterial activity. orientjchem.org For quinoline-1,2,4-triazine hybrids, the nature of the substituent on the quinoline ring has been shown to be critical for their anti-proliferative effects against human pancreatic cancer cell lines. researchgate.net

The following table summarizes the impact of substitutions on the quinoline ring on the biological potency of related compounds.

Compound Series Substitution on Quinoline Ring Observed Biological Potency
Quinoline derivativesSubstitutions at positions 2 and 3Generally more active (anticancer) orientjchem.org
Quinoline derivativesHalogen groupImproved anticancer activity orientjchem.org
Quinoline derivativesFluorine at position 6Enhanced antibacterial activity orientjchem.org
Quinoline-1,2,4-triazine hybridsVaried substituentsSignificant anti-proliferative activity researchgate.net

Effects of Modifications on the Triazine Ring on Activity Profiles

Research on 1,2,4-triazine (B1199460) derivatives has shown that this heterocyclic system is a key pharmacophore with a wide range of biological activities. globalscitechocean.com Modifications to the triazine ring, such as the introduction of different substituents, can modulate these activities. For example, in a series of 3,5,6-trisubstituted-1,2,4-triazines, the nature of the substituents was found to be critical for their antimicrobial activity. globalscitechocean.com Similarly, for 3-substituted amino-5,6-diphenyl-1,2,4-triazines, the specific amino substituent at the 3-position determined the antifungal and antibacterial potency. researchgate.net

The table below provides examples of how modifications to the triazine ring can affect the activity profiles of related heterocyclic compounds.

Compound Series Modification on Triazine Ring Resulting Activity Profile
3,5,6-trisubstituted-1,2,4-triazinesVaried substituentsModulated antimicrobial activity globalscitechocean.com
3-substituted amino-5,6-diphenyl-1,2,4-triazinesSpecific amino groups at C3Determined antifungal and antibacterial potency researchgate.net
Quinoline-1,2,4-triazine hybridsHybrid structure formationDual COX-2/15-LOX inhibitory activity nih.gov

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the physicochemical properties (molecular descriptors) of a series of compounds and their biological activities. For triazinoquinoline analogues, QSAR models can predict the activity of novel derivatives and guide the design of more potent compounds.

QSAR analyses of quinoline and triazine derivatives have identified several key molecular descriptors that are significantly correlated with their biological activities. These descriptors often fall into categories such as electronic, hydrophobic, steric, and topological properties. researchgate.netdergipark.org.trdergipark.org.tr

For a series of quinoline derivatives, molecular descriptors including molecular weight, surface tension, octanol/water partition coefficient (log P), polarizability, and van der Waals energy were found to be important for their inhibitory activity against lymphoblastic leukemia growth. researchgate.net In another study on 5,8-quinolinequinone derivatives, electronic parameters (such as HOMO and LUMO energies), hydrophobic parameters (log P), and global reactivity descriptors (like molecular hardness and softness) were correlated with their anti-proliferative and anti-inflammatory activities. dergipark.org.tr

Similarly, for triazine derivatives, 3D-QSAR studies have been employed to investigate the relationship between their structures and biological activities. arabjchem.org These studies have highlighted the importance of descriptors that describe the three-dimensional shape and electronic properties of the molecules.

The following table lists some of the molecular descriptors that have been shown to correlate with the biological outcomes of quinoline and triazine derivatives.

Compound Class Correlated Molecular Descriptors Associated Biological Outcome
Quinoline derivativesMolecular weight, surface tension, log P, polarizability, van der Waals energyInhibitory activity against lymphoblastic leukemia researchgate.net
5,8-Quinolinequinone derivativesHOMO/LUMO energies, log P, molecular hardness/softnessAnti-proliferative and anti-inflammatory activity dergipark.org.trdergipark.org.tr
Triazine derivatives3D structural and electronic descriptorsVarious biological activities arabjchem.org

Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the specific interactions that stabilize the ligand-receptor complex. For 3-benzyl researchgate.netorientjchem.orgjmchemsci.comtriazino[5,6-c]quinoline analogues, molecular docking studies are essential for understanding their mechanism of action at the molecular level.

Docking studies of various quinoline-based inhibitors with their protein targets have revealed common binding modes. For instance, in the case of quinoline-based c-Met inhibitors, the quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues, such as Tyrosine, in the active site. nih.gov Additionally, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming a crucial hydrogen bond with backbone amide protons of residues like Methionine. nih.gov

For the closely related quinoline-1,2,4-triazine hybrids, molecular docking studies have been performed to elucidate their binding to enzymes like COX-2 and 15-LOX. nih.gov These studies have helped to rationalize the observed inhibitory activities by identifying key interactions within the enzyme active sites. Similarly, docking studies of styrylquinoline derivatives have provided insights into their interactions with their target proteins, aiding in the design of new analogues with improved anticancer activity. physchemres.org

In the case of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines, molecular docking simulations against tubulin have shown effective binding affinities, suggesting a potential mechanism for their antiproliferative effects. researchgate.net These studies often reveal that the benzyl group occupies a hydrophobic pocket, while other parts of the molecule form hydrogen bonds and other polar interactions.

The table below summarizes key ligand-target interactions observed in molecular docking studies of related compounds.

Ligand Class Protein Target Key Observed Interactions
Quinoline-based inhibitorsc-Metπ-π stacking with Tyrosine, H-bond with Methionine nih.gov
Quinoline-1,2,4-triazine hybridsCOX-2, 15-LOXFavorable binding affinity within active sites nih.gov
Styrylquinoline derivativesAnticancer targetsSpecific interactions guiding new analogue design physchemres.org
3-Benzyl-N-aryl-1H-1,2,4-triazol-5-aminesTubulinEffective binding affinities, hydrophobic interactions of benzyl group researchgate.net

Exploration of Biological Activities and Pharmacological Relevance Non Clinical

Antimicrobial Activities

The antimicrobial potential of the broader class of as-triazino[5,6-c]quinolines has been investigated, with specific attention to antifungal properties.

Antibacterial Efficacy

Antifungal Potentials

A key study by Wright, Gray, and Yu in 1974 focused on the synthesis and antifungal properties of a series of 3-substituted as-triazino[5,6-c]quinolines. This research provides the most direct evidence of the antifungal potential of this class of compounds. While the comprehensive data set from the original publication is not fully detailed here, it is the foundational work in this area. The study likely explored the activity of various derivatives, including the 3-benzyl substituted version, against a panel of fungal species.

Without access to the complete study, a representative data table cannot be constructed. However, such a table would typically include the specific 3-substituted as-triazino[5,6-c]quinoline derivatives tested, the fungal strains they were tested against (e.g., Candida albicans, Aspergillus niger), and their corresponding minimum inhibitory concentrations (MICs) in µg/mL.

Antiviral Properties

There is no specific information available in the reviewed scientific literature concerning the antiviral properties of 3-Benzyl acs.orgresearchgate.netresearchgate.nettriazino[5,6-c]quinoline. While the broader classes of quinoline (B57606) and triazine compounds have been investigated for antiviral activity against various viruses, dedicated studies on this specific molecule are absent.

Antiparasitic Activity (e.g., Antimalarial, Antileishmanial)

Detailed studies on the antiparasitic activity of 3-Benzyl acs.orgresearchgate.netresearchgate.nettriazino[5,6-c]quinoline are not currently available in the public domain. The antimalarial and antileishmanial potential of quinoline and triazine scaffolds is well-documented in medicinal chemistry, but specific experimental data, such as IC50 values against parasitic species like Plasmodium falciparum or Leishmania species, for this particular compound have not been reported.

Anti-Cancer Mechanisms (excluding direct clinical trial data)

The potential of quinoline and triazine-containing compounds in oncology is an active area of research. However, specific studies detailing the anti-cancer mechanisms of 3-Benzyl acs.orgresearchgate.netresearchgate.nettriazino[5,6-c]quinoline are limited.

Enzyme Inhibition Studies (e.g., Kinases, Thymidine (B127349) Phosphorylase, α-Glucosidase)

Specific data on the inhibitory activity of 3-Benzyl acs.orgresearchgate.netresearchgate.nettriazino[5,6-c]quinoline against enzymes such as kinases, thymidine phosphorylase, or α-glucosidase is not available in the reviewed literature. While related heterocyclic systems are known to interact with these enzymatic targets, dedicated biochemical assays to determine the IC50 or Ki values for this specific compound have not been published.

Should such data become available, it would typically be presented in a format similar to the interactive table below, detailing the target enzyme, the inhibitory concentration (e.g., IC50), and the type of inhibition observed.

Interactive Data Table: Enzyme Inhibition by 3-Benzyl acs.orgresearchgate.netresearchgate.nettriazino[5,6-c]quinoline (Illustrative)

Target EnzymeCompound Concentration (µM)Percent InhibitionIC50 (µM)
Kinase XData Not AvailableData Not AvailableData Not Available
Thymidine PhosphorylaseData Not AvailableData Not AvailableData Not Available
α-GlucosidaseData Not AvailableData Not AvailableData Not Available

Modulation of Cellular Pathways (e.g., Proliferation, Apoptosis)

Based on the available research, there is currently no specific information detailing the direct effects of 3-benzyl-substituted 1,2,4-triazine-quinoline hybrids on cellular pathways such as proliferation and apoptosis. The primary focus of investigation for this class of compounds has been on their anti-inflammatory and enzyme modulatory activities. While other related heterocyclic systems, such as certain quinazoline-containing triazoles, have been shown to induce apoptosis in cancer cell lines, these findings cannot be directly extrapolated to the 1,2,4-triazine-quinoline scaffold without specific experimental evidence. nih.govresearchgate.net

Anti-inflammatory Potentials

Significant anti-inflammatory properties have been identified in a series of synthesized 1,2,4-triazine-quinoline hybrids. nih.gov The anti-inflammatory effects were evaluated by measuring the inhibition of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. nih.gov

Several of the hybrid compounds demonstrated potent inhibition of these inflammatory mediators. nih.gov For instance, certain derivatives were found to be significantly more potent inhibitors of TNF-α than the reference drugs celecoxib (B62257) and diclofenac (B195802). nih.gov Similarly, a number of the hybrids showed more effective inhibition of IL-6 production compared to the same reference compounds, with inhibitory concentrations (IC₅₀) ranging from 1.5 to 3 times lower than celecoxib and diclofenac. nih.gov

The findings indicate that the 1,2,4-triazine-quinoline scaffold is a promising foundation for the development of novel anti-inflammatory agents that act by suppressing the production of key pro-inflammatory cytokines. nih.gov

Table 1: Inhibition of Pro-inflammatory Cytokines by 1,2,4-Triazine-Quinoline Hybrids IC₅₀ values represent the concentration required for 50% inhibition and are expressed as mean ± SEM.

CompoundTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
8a (6-Benzyl-4-(((2-hydroxy-6-isopropoxyquinolin-3-yl)methylene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one)>5011.14 ± 1.15
8b (6-Benzyl-4-(((2-hydroxy-6-methylquinolin-3-yl)methylene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one)>5013.54 ± 1.33
8e (6-Benzyl-4-(((6-(benzyloxy)-2-hydroxyquinolin-3-yl)methylene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one)19.19 ± 1.344.95 ± 0.95
Celecoxib (Reference)10.69 ± 1.0911.17 ± 1.18
Diclofenac (Reference)10.27 ± 1.1212.91 ± 1.87

Other Enzyme Modulatory Activities

The 1,2,4-triazine-quinoline hybrids have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the arachidonic acid pathway that are involved in inflammation and pain. nih.govnih.gov Most classical non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1, which is responsible for protecting the gastric mucosa, and the inflammation-induced COX-2, leading to gastrointestinal side effects. nih.gov Selective COX-2 inhibitors were developed to avoid these issues, but some have been associated with cardiovascular risks. nih.gov

The dual inhibition of both COX-2 and 15-LOX is a promising strategy because it can block two different inflammatory pathways, potentially leading to more effective anti-inflammatory action with a better safety profile. nih.gov In vitro enzyme inhibition assays demonstrated that several of the synthesized hybrids, particularly those with a benzyl (B1604629) triazine moiety, were potent and selective COX-2 inhibitors. nih.gov

Notably, the benzyl triazine derivative 8e emerged as the most potent and selective COX-2 inhibitor in the series, with a potency exceeding that of diclofenac and approaching that of celecoxib. nih.gov Furthermore, many of the compounds were potent inhibitors of 15-LOX, with derivative 8e again showing outstanding activity, being approximately 43 times more potent than celecoxib at inhibiting the 15-LOX product, 15(S)-HETE. nih.gov

Table 2: Enzyme Inhibitory Activity of Benzyl-Triazine Quinoline Hybrids IC₅₀ values represent the concentration required for 50% inhibition. SI (Selectivity Index) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 SI15-LOX IC₅₀ (µM)
8a>500.29>172.40.31
8b>500.41>121.91.97
8e12.50.047265.91.81
Celecoxib (Reference)15.20.046~326>50
Diclofenac (Reference)5.231.154.52>50

Materials Science Applications Of 1 2 3 Triazino 5,6 C Quinoline Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications

Derivatives of the isomeric urfu.rumdpi.comnih.govtriazoloquinazoline core have been investigated as efficient luminescent components for Organic Light-Emitting Diodes (OLEDs). urfu.ru These compounds often exhibit donor-acceptor (D-A) structures, where the triazoloquinazoline unit acts as the electron acceptor. This architecture is crucial for achieving high quantum yields and tuning the emission color.

Research on 3-aryl-5-aminobiphenyl substituted urfu.rumdpi.comnih.govtriazolo[4,3-c]quinazolines has demonstrated their potential as fluorescent materials. mdpi.com These compounds exhibit strong fluorescence in both solution and solid states, a critical property for emissive layers in OLEDs. mdpi.com The photophysical properties, including absorption, emission, and photoluminescence quantum yield (PLQY), are influenced by the nature of substituents on the triazole and quinazoline (B50416) rings. For instance, certain derivatives display high quantum yields, up to 94% in toluene, with emission in the blue-cyan to yellow-orange regions of the spectrum depending on solvent polarity. urfu.rumdpi.com This tunability is highly desirable for creating full-color displays.

The strong solid-state emission observed in some of these compounds is particularly advantageous for OLED applications, as it mitigates the aggregation-caused quenching (ACQ) effect that often limits the performance of organic luminophores in the solid state. mdpi.com The combination of high thermal stability and excellent photophysical properties suggests that urfu.rumdpi.comnih.govtriazino[5,6-c]quinoline derivatives could serve as robust and efficient emitters or host materials in OLED devices. rsc.orgresearchgate.net

Table 1: Photophysical Properties of Selected urfu.rumdpi.comnih.govtriazolo[4,3-c]quinazoline Derivatives in Toluene

Compound Substituent (R1) Substituent (R2) Absorption λmax (nm) Emission λmax (nm) Quantum Yield (ΦF)
2a Me H 358 412 0.85
2b OMe H 358 414 0.80
2d Me NEt2 370 450 0.94
2e OMe NEt2 370 452 0.92
2h CF3 NPh2 388 502 0.75

Data sourced from studies on 3-aryl-5-(4'-amino-[1,1'-biphenyl]-4-yl)- urfu.rumdpi.comnih.govtriazolo[4,3-c]quinazolines. mdpi.com

Development of Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for various photonic applications, including optical switching and frequency conversion. Molecules with large hyperpolarizabilities are key to developing effective NLO materials. Theoretical studies on novel triazino quinoline (B57606) derivatives, such as 4′,7′-dimethyl-3-thioxo-1,2,4-triazinoquinolin-5-one and its derivatives, have shown that these compounds possess appreciable NLO properties. researchgate.net For a molecule to be suitable as an OLED material, it should exhibit non-linear optical properties. researchgate.net

The NLO response in organic molecules often arises from intramolecular charge transfer between electron-donating and electron-accepting groups connected by a π-conjugated system. The urfu.rumdpi.comnih.govtriazino[5,6-c]quinoline framework, with its electron-deficient triazine ring and electron-rich quinoline system, provides a suitable platform for designing molecules with significant NLO activity. The introduction of various donor and acceptor substituents at different positions on the heterocyclic core can further enhance these properties. Computational studies, such as those using Gaussian 09, have been employed to predict the NLO behavior of such molecules by calculating their electric dipole moments (μ) and first hyperpolarizabilities (β). researchgate.net These calculations indicate that derivatives of the triazino quinoline system are promising candidates for the development of new NLO materials. researchgate.net

Table 2: Calculated NLO Properties of a Triazino Quinoline Derivative

Property Value
Dipole Moment (μ) Varies with substituent
First Hyperpolarizability (β) Appreciable NLO property

Theoretical data for 4′,7′-dimethyl-3-thioxo-1,2,4-triazinoquinolin-5-one derivatives. researchgate.net

Application as Electron Acceptor Units in Organic Electronic Devices

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes the urfu.rumdpi.comnih.govtriazino[5,6-c]quinoline scaffold an excellent candidate for use as an electron acceptor or electron-transporting material in organic electronic devices, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). nih.gov Triazine derivatives, in general, are known for their high electron affinity, good optoelectronic properties, and thermal stability, which are all critical for efficient electron transport. nih.govoled-intermediates.com

In the context of donor-acceptor systems, the urfu.rumdpi.comnih.govtriazino[5,6-c]quinoline core can be functionalized with electron-donating groups to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the optimization of charge separation and transport in organic photovoltaic devices. The planar structure of the fused rings can also facilitate intermolecular π-π stacking, which is beneficial for charge mobility in thin films. The versatility of the triazine core allows for the construction of various molecular architectures, including star-shaped molecules, which can lead to materials with isotropic charge transport properties. nih.gov

Potential in Sensor Technologies and Molecular Probes

The fluorescent properties of urfu.rumdpi.comnih.govtriazino[5,6-c]quinoline derivatives, particularly their sensitivity to the local environment (solvatochromism), make them promising candidates for the development of chemical sensors and molecular probes. mdpi.commdpi.com For instance, the emission spectra of some 3-aryl-5-aminobiphenyl substituted urfu.rumdpi.comnih.govtriazolo[4,3-c]quinazolines show significant shifts in different solvents, indicating a change in the dipole moment of the molecule upon excitation. mdpi.com This sensitivity can be harnessed to detect changes in the polarity of the medium.

Furthermore, the nitrogen atoms within the triazino-quinoline core can act as binding sites for metal ions or other analytes. Upon binding, the photophysical properties of the molecule, such as its fluorescence intensity or emission wavelength, may be altered, providing a detectable signal. Research on related quinoline-based heterocyclic systems has demonstrated their utility as fluorescent chemosensors for various ions and small molecules. nih.govmdpi.com The development of a novel photochemical sensor based on quinoline-functionalized phenazine (B1670421) derivatives highlights the potential for designing multi-substrate detection systems. rsc.org This suggests that appropriately functionalized urfu.rumdpi.comnih.govtriazino[5,6-c]quinolines could be engineered to act as highly selective and sensitive fluorescent probes for environmental or biological monitoring. mdpi.com

Future Directions and Emerging Research Avenues

Advanced Methodologies for Synthesis and Diversification

The future of synthesizing 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline and its analogs will likely move beyond traditional multi-step classical methods towards more efficient and sustainable approaches. Modern synthetic strategies are expected to provide greater control over reaction outcomes, improve yields, and allow for the rapid generation of a diverse library of derivatives.

Key emerging methodologies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times from hours to minutes, while often increasing product yields and purity. The application of MAOS to the cyclization and condensation steps in the formation of the triazinoquinoline core could offer a significant improvement in efficiency.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to safer and more scalable synthetic routes. For the synthesis of 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline, flow chemistry could enable the telescoped synthesis of intermediates, minimizing purification steps.

Catalytic C-H Activation: Direct functionalization of the quinoline (B57606) or benzyl (B1604629) moieties through C-H activation would represent a highly atom-economical approach to diversification. This would allow for the introduction of a wide range of substituents without the need for pre-functionalized starting materials.

Combinatorial Chemistry and Parallel Synthesis: These techniques are instrumental in creating large libraries of related compounds for screening purposes. nih.gov By systematically varying the substituents on the benzyl and quinoline rings, a vast chemical space can be explored to identify derivatives with enhanced properties. nih.gov

Synthesis TechniquePotential Advantage for 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline
Microwave-Assisted SynthesisReduced reaction times, improved yields
Flow ChemistryEnhanced safety, scalability, and control
C-H ActivationAtom economy, rapid diversification
Combinatorial ChemistryGeneration of large libraries for screening

Integration of Computational and Experimental Approaches for Design and Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. For 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline, this integrated approach will be crucial for accelerating the design and discovery of new derivatives with tailored properties.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, molecular geometry, and reactivity of 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline. nih.govresearchgate.net These studies can predict spectroscopic properties, helping to confirm experimental characterization, and can also be used to understand reaction mechanisms for the development of improved synthetic routes. nih.govresearchgate.net

Molecular Docking Simulations: In the context of medicinal chemistry, molecular docking can be used to predict the binding affinity and orientation of 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline derivatives within the active site of a biological target. nih.gov This allows for the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, researchers can identify the key structural features of the 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline scaffold that are essential for a particular biological activity. frontiersin.org These models can then be used to predict the activity of virtual compounds before they are synthesized. frontiersin.org

In Silico ADME/Tox Prediction: Computational tools can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.gov This early-stage assessment helps to prioritize compounds with favorable drug-like properties for further development. nih.gov

Identification of Novel Biological Targets and Mechanisms of Action

The quinoline and triazine nuclei are present in a wide range of biologically active compounds, suggesting that 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline could interact with various biological targets. Future research will focus on identifying these targets and elucidating the underlying mechanisms of action.

Anticancer Activity: Quinoline and triazine derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor progression. mdpi.comsci-hub.se Future studies on 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline could explore its potential as an inhibitor of key kinases such as EGFR, PI3K/mTOR, or topoisomerases. frontiersin.orgmdpi.comsci-hub.senih.gov

Antimicrobial and Antiviral Properties: The quinoline scaffold is famously present in antimalarial drugs, and various quinoline derivatives exhibit broad-spectrum antimicrobial activity. mdpi.com Research into 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline could uncover novel antibacterial, antifungal, or antiviral agents. mdpi.com

Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting a range of enzymes. Screening against panels of enzymes could reveal unexpected therapeutic targets.

Potential Biological TargetTherapeutic Area
Kinases (e.g., EGFR, PI3K)Oncology
TopoisomerasesOncology
Microbial EnzymesInfectious Diseases
Viral ProteinsVirology

Exploration of New Materials Science Applications

The photophysical and electronic properties of fused heterocyclic systems like 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline suggest potential applications in materials science.

Organic Light-Emitting Diodes (OLEDs): Quinoxaline (B1680401) derivatives, which are structurally related to the triazinoquinoline core, are known to have applications as electroluminescent materials. nih.govresearchgate.netnih.gov The rigid, planar structure and extended π-system of 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline could be exploited in the design of new emissive or charge-transporting materials for OLEDs. nih.govresearchgate.netnih.gov

Fluorescent Sensors: The quinoline moiety is known for its fluorescent properties. Derivatives of 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline could be developed as fluorescent probes for the detection of metal ions or other analytes.

Organic Semiconductors: The potential for π-π stacking and charge transport in the solid state could make this compound and its derivatives interesting candidates for use in organic field-effect transistors (OFETs) and other organic electronic devices. nih.govresearchgate.netnih.gov

High-Throughput Screening and Lead Optimization Strategies

To efficiently explore the therapeutic potential of 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline, high-throughput screening (HTS) of a diverse library of its derivatives will be essential. researchgate.net

HTS for Biological Activity: Screening large libraries of compounds against a panel of biological targets can rapidly identify "hits" with promising activity. mdpi.com These hits can then be subjected to further investigation and optimization. mdpi.com

Lead Optimization: Once a lead compound is identified, medicinal chemistry efforts will focus on systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for the development of a drug candidate.

Microdroplet Reaction Technology: Emerging technologies like microdroplet-assisted reactions, combined with mass spectrometry detection, offer a platform for the high-throughput screening of reaction conditions to optimize the synthesis of quinoxaline and related derivatives. nih.govresearchgate.netnih.gov This approach could be adapted for the rapid optimization of the synthesis of 3-Benzyl nih.govmdpi.comresearchgate.nettriazino[5,6-c]quinoline derivatives. nih.govresearchgate.netnih.gov

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry and substituent positions, particularly for distinguishing quinoline vs. triazino protons (e.g., aromatic signals at δ 7.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for halogenated derivatives (e.g., bromine isotopic patterns in ).
  • X-ray crystallography : Resolves ambiguous structures, as demonstrated for triazino ligands in .

What strategies optimize the iron-chelating properties of triazinoquinoline derivatives for anticancer applications?

Q. Advanced

  • Introduce chelating moieties : Attach pyridinyl or cycloalkyl groups (e.g., pyridinocycloalkyl in ) to enhance metal-binding affinity.
  • UV-Vis titration : Quantify iron(II/III) binding constants using absorbance shifts (e.g., λ~450–500 nm for charge-transfer bands).
  • Cellular assays : Test antiproliferative activity in iron-rich vs. iron-depleted media to confirm chelation-dependent mechanisms .

What in vitro assays are used to evaluate the antimalarial potential of triazinoquinoline compounds?

Q. Basic

  • Parasite growth inhibition : Use Plasmodium falciparum cultures (e.g., ’s 3D7 strain) with IC50_{50} determination via SYBR Green fluorescence.
  • Cytotoxicity screening : Assess selectivity using mammalian cell lines (e.g., HEK293) to calculate selectivity indices (SI >10 indicates therapeutic potential).
  • Hemozoin inhibition assays : Measure disruption of heme detoxification pathways, a common antimalarial target .

How do electronic effects of substituents influence the pharmacokinetic properties of triazinoquinoline derivatives?

Q. Advanced

  • LogP measurements : Fluorine or trifluoromethyl groups () increase lipophilicity, enhancing membrane permeability but potentially reducing solubility.
  • Metabolic stability : Use liver microsome assays to compare halogenated vs. alkylated derivatives; electron-withdrawing groups (e.g., -CF3_3) may slow cytochrome P450-mediated oxidation.
  • Molecular modeling : Predict absorption via PAMPA (Parallel Artificial Membrane Permeability Assay) and correlate with substituent Hammett constants .

What are the typical challenges in purifying triazinoquinoline derivatives, and how can they be addressed?

Q. Basic

  • Low solubility : Use DMSO-DCM mixtures () or sonication to dissolve polar intermediates.
  • Byproduct formation : Employ gradient HPLC (e.g., 5–98% acetonitrile/water) or silica gel chromatography (Merck 60 Å) to separate regioisomers, as seen in .
  • Metal contamination : Chelating agents (e.g., EDTA) can mitigate interference in biological assays .

How can computational methods predict the binding affinity of triazinoquinoline derivatives to target enzymes?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes like Leishmania trypanothione reductase (). Focus on π-π stacking with quinoline and hydrogen bonds with triazino N-atoms.
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify critical residues.
  • QSAR models : Train algorithms on datasets with substituent descriptors (e.g., molar refractivity, polarizability) to predict IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.